molecular formula C6H7BrClFN2 B1340929 (2-Bromo-4-fluorophenyl)hydrazine hydrochloride CAS No. 571170-91-7

(2-Bromo-4-fluorophenyl)hydrazine hydrochloride

Cat. No.: B1340929
CAS No.: 571170-91-7
M. Wt: 241.49 g/mol
InChI Key: GZLAVOAEBCYAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

(2-Bromo-4-fluorophenyl)hydrazine hydrochloride is utilized in various scientific research applications:

Safety and Hazards

“(2-Bromo-4-fluorophenyl)hydrazine hydrochloride” is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, serious eye irritation, and an allergic skin reaction . It is also suspected of causing cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-fluorophenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-4-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

2-Bromo-4-fluoroaniline+Hydrazine hydrate+Hydrochloric acid(2-Bromo-4-fluorophenyl)hydrazine hydrochloride\text{2-Bromo-4-fluoroaniline} + \text{Hydrazine hydrate} + \text{Hydrochloric acid} \rightarrow \text{this compound} 2-Bromo-4-fluoroaniline+Hydrazine hydrate+Hydrochloric acid→(2-Bromo-4-fluorophenyl)hydrazine hydrochloride

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products include substituted phenylhydrazines.

    Oxidation: Azo compounds.

    Reduction: Amines.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-fluorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

(2-bromo-4-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLAVOAEBCYAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585868
Record name (2-Bromo-4-fluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571170-91-7
Record name (2-Bromo-4-fluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-4-fluorophenyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.